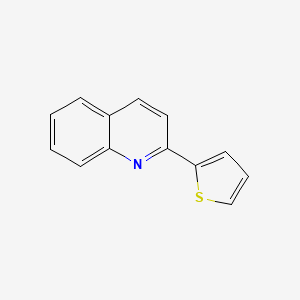

2-(2-Thienyl)quinoline

Description

Significance of Quinoline (B57606) and Thiophene (B33073) Heterocycles in Chemical Research

Heterocyclic compounds are fundamental to organic chemistry and are particularly vital in the field of medicinal chemistry. ijpsjournal.comresearchgate.net Among these, the quinoline and thiophene ring systems are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds. nih.gov

Quinoline , a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. numberanalytics.comchemrj.org Its historical significance is deeply tied to the development of antimalarial drugs, with quinine (B1679958) being a primary example. numberanalytics.comrsc.org Modern research has vastly expanded the known pharmacological activities of quinoline derivatives, which now include a broad spectrum of applications such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antipsychotic agents. orientjchem.orgfrontiersin.org The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. orientjchem.orgfrontiersin.org Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, including as components for organic light-emitting diodes (OLEDs) and as agrochemicals. numberanalytics.comchemrj.org

Thiophene , a five-membered, sulfur-containing aromatic heterocycle, was discovered in the late 19th century. numberanalytics.com It is a cornerstone in both medicinal and materials chemistry. nih.govnih.gov Thiophene derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govnih.gov Several commercial drugs incorporate the thiophene nucleus. nih.gov In the realm of materials science, the electronic properties of thiophene make it a crucial building block for organic semiconductors, conductive polymers, and other advanced materials used in devices like organic field-effect transistors (OFETs) and solar cells. researchgate.netunibo.it Its ability to participate in various chemical reactions makes it a versatile precursor for synthesizing complex molecules with unique properties. numberanalytics.com

The fusion of these two powerful heterocyclic systems into a single molecule, as seen in 2-(2-Thienyl)quinoline, creates a hybrid structure with the potential for novel and enhanced chemical, physical, and biological properties, driving its exploration in diverse scientific fields.

Historical Context and Evolution of Research on this compound and its Derivatives

The study of quinoline synthesis dates back to the 19th century, with classic methods like the Skraup and Friedländer syntheses being foundational. orientjchem.orgresearchgate.net The initial synthesis of this compound itself was reported as part of broader investigations into quinoline derivatives. For instance, a 2010 study detailed its synthesis with an 80% yield via a one-pot Friedländer reaction. thieme-connect.com

Early research on thienyl-substituted quinolines was often centered on the fundamental synthesis and characterization of these new molecular structures. A 1998 study, for example, described the synthesis of a series of 2-(2-thienyl)cinchoninic acids and their derivatives, which were then evaluated for anti-inflammatory, analgesic, and anthelmintic activities. nih.gov Another study focused on the synthesis of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids through the Pfitzinger reaction, demonstrating the chemical versatility of these scaffolds. researchgate.net

Over time, the research focus has evolved from purely synthetic explorations to more targeted application-driven studies. This shift reflects a deeper understanding of the structure-property relationships within this class of compounds. Modern research increasingly investigates the specific attributes of this compound and its derivatives for advanced applications. This includes their use as ligands in the formation of metal complexes, such as those with Iridium(III), to create materials with tunable photophysical properties for potential use in OLEDs. researchgate.net The evolution of research demonstrates a clear trajectory from foundational organic synthesis to the sophisticated design of functional molecules for specific, high-tech applications.

Overview of Key Research Areas and Interdisciplinary Connections

Research on this compound and its derivatives is inherently interdisciplinary, bridging organic chemistry, medicinal chemistry, materials science, and nanotechnology. researchgate.netsigmaaldrich.comresearchgate.net The key areas of investigation are primarily driven by the compound's unique electronic and structural characteristics.

Medicinal Chemistry: A significant portion of research is dedicated to exploring the pharmacological potential of this compound derivatives. The quinoline core is a well-established pharmacophore, and the introduction of a thienyl group can modulate biological activity. evitachem.com Studies have investigated derivatives for a range of therapeutic applications, including:

Anticancer Activity: The structural similarity to known anticancer agents makes these compounds candidates for drug development. evitachem.com

Antimicrobial and Anti-inflammatory Properties: Building on the known activities of both parent heterocycles, researchers have synthesized and tested derivatives for these effects. nih.gov

Enzyme Inhibition: The specific geometry and electronic distribution of these molecules make them suitable for studying interactions with biological targets like enzymes and receptors. evitachem.combohrium.com

Materials Science and Organic Electronics: The conjugated π-system of this compound is central to its application in materials science. Research in this area focuses on its photophysical and electrochemical properties.

Organic Light-Emitting Diodes (OLEDs): Thienyl-substituted quinolines are explored as components in OLEDs. nih.gov They can function as emitters or as ligands in phosphorescent metal complexes, particularly with iridium(III), to create deep red and other colored emitters. researchgate.netacs.org The electronic properties can be fine-tuned by modifying substituents on either the quinoline or thiophene ring. researchgate.net

Sensors and Probes: The fluorescence properties of these compounds can be sensitive to their environment, opening up possibilities for their use as chemical sensors or biological probes. scielo.bracs.org

Catalysis and Synthesis: The development of efficient synthetic routes to access these molecules remains an active area of research. This includes the use of various catalytic methods, such as palladium-catalyzed reactions, to construct the quinoline-thiophene linkage. acs.org

The study of this compound connects fundamental chemical synthesis with applied sciences. The insights gained from photophysical and electrochemical studies inform the design of new materials for electronics, while biological screenings guide the development of potential new therapeutic agents. This interdisciplinary nature ensures that research on this compound will continue to yield valuable discoveries across multiple scientific fields.

Data Tables

Table 1: Selected Pharmacological Activities of Quinoline & Thiophene Derivatives

| Heterocycle Family | Reported Pharmacological Activities | Reference(s) |

|---|---|---|

| Quinoline | Antimalarial, Anticancer, Antibacterial, Antifungal, Anti-inflammatory, Antiviral, Antipsychotic | nih.govrsc.orgorientjchem.org |

| Thiophene | Antimicrobial, Anti-inflammatory, Anticancer, Anticonvulsant, Antioxidant, Antipsychotic | ijpsjournal.comnih.govnih.gov |

Table 2: Photophysical and Electrochemical Properties of Related Heterocyclic Systems

| Compound Type | Key Properties Investigated | Potential Applications | Reference(s) |

|---|---|---|---|

| Quinoline Derivatives | Absorption/Emission Spectra, Fluorescence, Phosphorescence, Redox Potentials | OLEDs, Molecular Probes, Sensors | nih.govscielo.br |

| Thienyl-substituted Quinoxalines | Tunable Deep Red Emission, Luminescence | Iridium(III) Complexes for OLEDs | researchgate.net |

| Quinolines with Bithiophene Motif | Photophysical and Electrochemical Properties, Blue-Green and Orange-Red Fluorescence | Organic Electronics, Dimerization/Polymerization studies | researchgate.net |

| Aza-Boron-Dipyridylmethenes | Violet-Blue Emission, High Quantum Yields | Fluorescent Dopants in Blue OLEDs | umich.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHYDMGICWRWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290905 | |

| Record name | 2-(2-thienyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34243-33-9 | |

| Record name | NSC71690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-thienyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-THIENYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Thienyl Quinoline and Its Analogs

Established Reaction Pathways for 2-(2-Thienyl)quinoline Core Synthesis

The construction of the this compound core has traditionally relied on several classical named reactions and modern catalytic methods. These approaches offer diverse routes to access the target molecule and its analogs.

Friedländer Annulation Approaches

The Friedländer synthesis is a cornerstone reaction for quinoline (B57606) formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org In the context of this compound, this typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with a ketone bearing a 2-thienyl moiety. The reaction is generally catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Various catalysts, including ceric ammonium (B1175870) nitrate, have been employed to facilitate this reaction under mild conditions, allowing for the synthesis of a diverse range of pharmacologically significant quinolines. nih.gov The versatility of the Friedländer synthesis allows for the introduction of various substituents on both the quinoline and thiophene (B33073) rings by selecting appropriately functionalized starting materials. researchgate.net

Reaction Scheme for Friedländer Annulation:

Reactant A: 2-Aminobenzaldehyde or 2-aminophenyl ketone derivative

Reactant B: A ketone with a 2-thienyl group and an α-methylene group (e.g., 1-(thiophen-2-yl)ethan-1-one)

Product: this compound derivative

| Catalyst/Conditions | Key Features |

| Acid (e.g., p-toluenesulfonic acid, HCl) or Base | Traditional method |

| Ceric Ammonium Nitrate | Mild, ambient temperature reaction |

| Gold(III) Catalysis | Milder conditions than traditional methods |

| Lewis Acids (e.g., Zr(NO3)4, Yb(OTf)3) | Can promote the reaction, sometimes in aqueous media |

| Iodine | Highly efficient catalyst |

Knoevenagel-type Condensation Reactions

Knoevenagel condensation involves the reaction of an active hydrogen compound (containing a Z-CH2-Z or Z-CHR-Z motif, where Z is an electron-withdrawing group) with a carbonyl compound, followed by dehydration. wikipedia.org While not a direct method for the quinoline ring itself, it is a crucial reaction for synthesizing precursors or for functionalizing existing quinoline scaffolds. For instance, a Knoevenagel condensation can be used to create an α,β-unsaturated system which can then undergo further cyclization to form the quinoline ring. researchgate.netnih.gov In a tandem approach, a Friedländer annulation can be followed by a Knoevenagel condensation in a one-pot synthesis to produce more complex quinoline derivatives. For example, the reaction of 2-aminobenzophenone, ethyl acetoacetate, and an appropriate aldehyde under the influence of a Lewis acid catalyst like In(OTf)3 can yield functionalized 2-styryl quinolines. rsc.org

Vilsmeier and Reverse Vilsmeier Methodologies

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemijournal.com This reaction can be employed to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.govscispace.com These intermediates are then valuable for further elaboration into various quinoline derivatives, including those fused with a thiophene ring. researchgate.net The reaction proceeds through the formation of a chloromethyleniminium salt which acts as the formylating agent.

Conversely, the Reverse Vilsmeier approach involves the reaction of an acylamide, acting as an electrophile, with an electron-rich alkene or its equivalent to form the heterocyclic product. clockss.orgresearchgate.net This method can also be applied to the synthesis of quinolines and related fused pyridines. clockss.org

Weidenhagen Reaction and Related Cyclization Protocols

The Weidenhagen reaction provides a route to imidazoles and related fused systems. For instance, 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline can be synthesized via the Weidenhagen reaction of quinoline-5,6-diamine (B1297419) with thiophene-2-carbaldehyde (B41791). scilit.com While this specific example leads to an imidazo-fused quinoline, the underlying principles of cyclocondensation are relevant to the broader field of quinoline synthesis.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as highly efficient and versatile methods for the synthesis of biaryl compounds, including this compound. nih.gov This reaction typically involves the coupling of a haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with a thiophene-boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net The regioselectivity of this reaction is a key advantage, allowing for the precise formation of the C-C bond between the quinoline and thiophene rings. nih.gov This methodology is compatible with a wide range of functional groups, enabling the synthesis of a diverse library of this compound analogs. nih.govresearchgate.net

Typical Suzuki-Miyaura Coupling Components:

Substrate 1: Halogenated quinoline (e.g., 2-bromoquinoline)

Substrate 2: Thiopheneboronic acid or ester

Catalyst: Palladium complex (e.g., Pd(PPh3)4)

Base: (e.g., K2CO3, Na2CO3)

| Reactants | Product | Catalyst System |

| 2-Bromoquinoline and Thiophene-2-boronic acid | This compound | Pd(PPh3)4 / Base |

| 2-Chloroquinoline and Thiophene-2-boronic acid | This compound | Palladium catalyst / Base |

Advanced and Green Synthetic Protocols

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in chemical research. ijtsrd.comacs.org This trend has also impacted the synthesis of this compound and its derivatives.

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. ijtsrd.com For quinoline synthesis, this includes the use of water as a solvent, solvent-free reaction conditions, and the application of reusable and non-toxic catalysts. researchgate.netichem.mdresearchgate.net For instance, the Friedländer synthesis has been successfully carried out in aqueous media using various catalysts. researchgate.net Tartaric acid has been reported as a green and efficient catalyst for the synthesis of polysubstituted quinolines under solvent-free conditions. ichem.md

Furthermore, the use of nanocatalysts is an emerging area in green synthesis, offering high efficiency and recyclability for quinoline production. acs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in quinoline synthesis. organic-chemistry.org These advanced protocols not only offer environmental benefits but also often lead to improved reaction efficiency and easier product isolation.

| Green Chemistry Approach | Example Application in Quinoline Synthesis |

| Use of Water as Solvent | Friedländer annulation catalyzed by Lewis acids. researchgate.net |

| Solvent-Free Conditions | Tartaric acid-catalyzed synthesis of polysubstituted quinolines. ichem.md |

| Recyclable Catalysts | Nanocatalysts, heteropoly acids. organic-chemistry.orgacs.org |

| Microwave Irradiation | Friedländer synthesis, often leading to faster reactions. organic-chemistry.org |

Nanocatalyzed Synthesis of Quinoline Derivatives

The use of nanocatalysts has emerged as a prominent green chemistry approach for the synthesis of quinoline derivatives. nih.govacs.org These catalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Various metal-based nanoparticles, particularly those of iron, copper, and titanium, have been successfully employed in quinoline synthesis, often through the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. nih.gov

Several types of nanocatalysts have been developed for quinoline synthesis, including:

Iron-based nanocatalysts : Magnetic nanoparticles (MNPs) like Fe₃O₄ are particularly advantageous due to their ease of separation from the reaction mixture using an external magnet. nih.gov These can be functionalized, for instance, with silica (B1680970) and then a Brønsted acid (e.g., -SO₃H) or a Lewis acid (e.g., ZnCl₂), to create highly efficient and recyclable catalysts for the Friedländer synthesis under solvent-free conditions. nih.govresearchgate.net

Copper-based nanocatalysts : Copper and copper oxide (CuO) nanoparticles are also effective catalysts for quinoline synthesis. nih.gov They can be supported on various materials to enhance their stability and activity.

Titanium dioxide nanoparticles (TiO₂ NPs) : These have been utilized as heterogeneous catalysts, for instance, in reactions following a hydrogen-borrowing mechanism to form quinolines.

For the synthesis of this compound, a suitable 2-aminoaryl ketone would be reacted with a carbonyl compound bearing a thienyl group. The general efficacy of nanocatalysts in the Friedländer synthesis suggests their applicability for producing thienyl-substituted quinolines.

| Nanocatalyst | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Friedländer Synthesis | Magnetically separable, reusable, solvent-free conditions. | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Magnetically separable, reusable, solvent-free conditions. | researchgate.net |

| CuO NPs | From 2-aminoacetophenones and dimethylacetylenedicarboxylates | Spherical nanoparticles, mild reaction conditions. | nih.gov |

| TiO₂ NPs | Hydrogen-borrowing mechanism | Heterogeneous catalysis, high yields. | nih.gov |

One-Pot and Multicomponent Reaction Systems

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound from simple precursors in a single synthetic operation. rsc.org These approaches are characterized by high atom economy, reduced waste generation, and operational simplicity. rsc.orgmdpi.com

A notable MCR for quinoline synthesis is the Povarov reaction, which is a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene. nih.gov Graphene oxide has been explored as a metal-free, heterogeneous catalyst for the three-component Povarov reaction to produce tetrahydroquinolines, which can then be oxidized to quinolines in a one-pot procedure. nih.gov

The Friedländer synthesis can also be performed in a one-pot manner. For instance, o-nitroarylcarbaldehydes can be reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then condense with a ketone to yield the quinoline product. nih.gov This method has been shown to be effective for producing a range of substituted quinolines in high yields. nih.gov The synthesis of 6-methyl-4-phenyl-2-(2-thienyl)quinoline has been reported through the acid-catalyzed cyclodehydration of a chalcone (B49325) derivative. scribd.com

Microwave-assisted one-pot synthesis has also been employed, for example, in the reaction of 2-aminoaryl ketones with arylacetylenes using a reusable catalyst like K₅CoW₁₂O₄₀·3H₂O under solvent-free conditions to afford 2,4-disubstituted quinolines. organic-chemistry.org

| Reaction Type | Catalyst/Conditions | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Povarov Reaction | Graphene Oxide | Aniline, aldehyde, enol ether | Metal-free, heterogeneous, one-pot oxidation. | nih.gov |

| Friedländer Synthesis | Iron/HCl (aq.) | o-Nitroarylcarbaldehyde, ketone | In situ reduction and condensation, high yields. | nih.gov |

| Alkynylation-Cyclization | K₅CoW₁₂O₄₀·3H₂O / Microwave | 2-Aminoaryl ketone, arylacetylene | Solvent-free, reusable catalyst, high yields. | organic-chemistry.org |

Regioselective Synthesis and Functionalization

Regioselective synthesis provides precise control over the substitution pattern of the quinoline ring, which is crucial for establishing structure-activity relationships in medicinal chemistry. The introduction of a thienyl group specifically at the C2 position of the quinoline core can be achieved through modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. It involves the reaction of a halo-substituted quinoline with a boronic acid derivative in the presence of a palladium catalyst. For the synthesis of this compound, a 2-chloroquinoline can be reacted with 2-thienylboronic acid. nih.gov A two-step synthesis has been developed involving the regioselective C2 alkynylation of 2,4-dichloroquinoline (B42001), followed by a Suzuki coupling at the C4 position. beilstein-journals.org By reversing the reactivity, a 2-alkynyl-4-arylquinoline can be synthesized. beilstein-journals.org The regioselectivity of the Suzuki coupling on di- or tri-chloro-substituted quinazolines has also been studied, demonstrating that the reaction conditions can be tuned to control the position of arylation. nih.govnih.gov

Direct C-H activation is another advanced strategy for the regioselective functionalization of quinolines. mdpi.com For instance, a dual catalysis system involving Ru(II) and Pd(0) has been used for the one-pot C-H diarylation of 2-(thiophene-2-yl)quinoline. acs.org The Ru-catalyzed C-H arylation occurs selectively at the C3 position of the thiophene ring. acs.org Palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxides with thiophenes has also been reported. mdpi.com

| Methodology | Catalyst System | Reactants | Position of Functionalization | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 2,4-dichloro-7-(dimethylamino)quinoline + 2-thienylboronic acid | C2 | nih.gov |

| Suzuki-Miyaura Coupling | (PPh₃)₂PdCl₂ / CsCO₃ | 2-Alkynyl-4-chloroquinoline + arylboronic acid | C4 | beilstein-journals.org |

| C-H Activation/Arylation | [Ru(p-cymene)Cl₂]₂ / PPh₃ / KOPiv | 2-(Thiophene-2-yl)quinoline + aryl bromide | C3 of thiophene | acs.org |

| Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide + thiophene | C2 of quinoline | mdpi.com |

Synthesis of Fused Quinoline-Thiophene Systems (e.g., Thienoquinolines, Indenoquinolines)

The fusion of a thiophene ring to the quinoline core gives rise to thienoquinolines, a class of polycyclic aromatic hydrocarbons with interesting electronic and biological properties. There are twelve possible isomers of thienoquinoline, with thieno[2,3-c]quinoline (B14747715) being one of them. researchgate.net

Synthesis of Thieno[2,3-c]quinoline Derivatives

The synthesis of thieno[2,3-c]quinolines can be achieved through various strategies, often involving the construction of either the quinoline or the thiophene ring onto a pre-existing partner. researchgate.netdntb.gov.ua A number of synthetic methods have been reviewed, including the Michael addition, photocyclization, Skraup reaction, Ullmann-Fetvadjian process, Suzuki-Miyaura and Sonogashira reactions, aza-Diels-Alder reaction, and Friedel-Crafts reaction. researchgate.net

One approach involves the thermal electrocyclization of 2-ethanonoximes of 3-phenyl- or 3-hetaryl-substituted benzo[b]thiophenes. arkat-usa.org Another method involves the synthesis of tricyclic lactones of thieno[2,3-b]quinoline via Pd/Cu-catalyzed Sonogashira coupling of methyl 3-bromobenzo[b]thiophene-2-carboxylates with aryl alkynes followed by an electrophilic cyclization. mdpi.com

Synthesis of Indenoquinoline Derivatives with Thienyl Moieties

Indenoquinolines are tetracyclic systems formed by the fusion of an indene (B144670) ring with a quinoline ring. The incorporation of a thienyl moiety into this framework can lead to compounds with potential applications in materials science and medicinal chemistry.

The synthesis of 5,10-bis(2-thienyl)indeno[2,1-a]indene derivatives has been reported, showcasing methods to incorporate thienyl groups into indenofluorene-type systems. acs.org A one-pot, three-component method for preparing indeno[1,2-b]quinoline derivatives has been developed, which could potentially be adapted to include thienyl-containing starting materials. researchgate.net Furthermore, a series of 2-(2-thienyl) cinchoninic acids and their derivatives, which are precursors to more complex heterocyclic systems, have been synthesized. researchgate.net Domino reactions under microwave heating have also been utilized to construct pentacyclic indeno[2,1-c]quinoline derivatives. nih.gov

Synthesis of Imidazo[4,5-f]quinolines with Thienyl Substituents

Imidazo[4,5-f]quinolines are another important class of fused heterocyclic compounds. The synthesis of these molecules with a thienyl substituent at the 2-position can be achieved by constructing the imidazole (B134444) ring onto a suitably functionalized quinoline.

A general approach involves the reaction of a diaminoquinoline, such as quinoline-5,6-diamine, with a thiophene-containing aldehyde or carboxylic acid derivative. researchgate.net For example, the Weidenhagen reaction of quinoline-5,6-diamine with furfural (B47365) (a furan (B31954) analog of thiophene-2-carbaldehyde) yields the corresponding 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net This suggests that a similar reaction with thiophene-2-carbaldehyde would produce the desired 2-(2-thienyl)imidazo[4,5-f]quinoline.

Synthesis of Phenanthro[9,10-d]imidazoles with Thienyl Substituents

The synthesis of phenanthro[9,10-d]imidazole derivatives incorporating thienyl or thiophene units has been accomplished through several established and novel methodologies. A prominent approach is the Debus-Radziszewski reaction, a multicomponent reaction that offers a straightforward route to these complex heterocyclic structures. researchgate.netmdpi.com

One specific synthesis involves the reaction of 9,10-phenanthrenequinone, an appropriate aldehyde (such as 2,2′-bithiophene-5-carboxaldehyde), an aniline derivative, and ammonium acetate (B1210297) in a suitable solvent like acetic acid. mdpi.com The mixture is typically heated at reflux temperature, leading to the precipitation of the crude product, which can then be purified by methods such as column chromatography. mdpi.com For instance, the synthesis of 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (PK1) was achieved with a 74% yield using this method. mdpi.com These derivatives are noted for their thermal stability, with decomposition temperatures often exceeding 350 °C. researchgate.net

Further functionalization of these thienyl-substituted phenanthroimidazoles can be performed. For example, the PK1 compound was subjected to a Vilsmeier-Haack formylation reaction using phosphorus(V) oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 5′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-carbaldehyde (PK2). mdpi.com This aldehyde can then undergo further reactions, such as a Knoevenagel condensation with rhodanine-3-acetic acid. mdpi.com

Another advanced synthetic strategy involves a photochemically driven direct arylation. nih.gov In this method, phenanthro[9,10-d]imidazoles that have a 2-halogenoaryl substituent at the 2-position can undergo a swift, high-yield cyclization without the need for a sensitizer (B1316253) or base. nih.gov This process is tolerant of a wide range of substituents, including various heterocyclic units, and is not hindered by steric effects. nih.gov The mechanism is suggested to be an SRN1 type, involving the formation of a radical anion as a key step. nih.gov This photochemical conversion leads to the formation of π-expanded heterocycles known as phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridines. nih.gov

The synthesis of these compounds is driven by their potential applications, such as in organic light-emitting diodes (OLEDs) and as multifunctional agents for conditions like Alzheimer's disease. researchgate.netnih.gov

Derivatization Strategies for this compound Precursors

Precursors of this compound can be derivatized through various strategies to create a library of compounds for applications in medicinal chemistry and materials science. These strategies often involve reactions at different positions of the quinoline ring system.

A key precursor, the this compound-4-carboxylic acid, can be synthesized through classical quinoline-forming reactions like the Friedländer or Doebner-Miller condensations. A significant derivatization of this precursor is the conversion of the carboxylic acid group at the 4-position into a more reactive acyl chloride. This is typically achieved by chlorination using thionyl chloride (SOCl₂), often under reflux conditions and in an inert atmosphere to prevent moisture contamination. The resulting this compound-4-carbonyl chloride is a versatile intermediate for further nucleophilic substitution reactions. The presence of other substituents, such as methyl groups at the 7 and 8 positions, can influence the electronic properties and reactivity of the quinoline system.

Another powerful derivatization strategy involves transition-metal-catalyzed cross-coupling reactions. A highly efficient method for creating diverse quinoline-based molecules is the Suzuki-Miyaura cross-coupling. nih.gov This approach can be applied to a suitably functionalized quinoline core, such as a 2,4-dichloroquinoline derivative. nih.gov The synthesis of this key precursor can be achieved via a one-pot cyclocondensation of a substituted aniline with diethyl malonate, followed by chlorination with phosphorus oxychloride (POCl₃). nih.gov

Regioselectivity is a crucial aspect of this strategy. The Suzuki-Miyaura reaction can be directed to selectively occur at the 2-position of the 2,4-dichloroquinoline core. nih.gov For instance, coupling with 2-thienyl boronic acid can afford the C-2 arylated product in high yield. nih.gov Following this initial coupling, a second, sequential cross-coupling reaction can be performed at the 4-position to introduce another substituent, allowing for the creation of a diverse library of 2,4-disubstituted quinolines. nih.gov

Furthermore, derivatization can be achieved through the formation of metal complexes. Photochemical methods can induce cycloplatination of quinoline derivatives, creating organometallic complexes. nih.gov For example, 2-phenylquinoline (B181262) can be cycloplatinated using platinum precursors like [PtCl₂(NCPh)₂] upon irradiation. nih.gov This strategy can be extended to thienyl-substituted quinolines to explore their coordination chemistry and potential applications in areas like photocatalysis.

Finally, derivatization can be aimed at creating analytical reagents. A quinoline scaffold can be functionalized with specific moieties to act as a derivatization agent for detecting molecules like amino acids via methods such as ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com

Spectroscopic and Structural Elucidation of 2 2 Thienyl Quinoline Derivatives

Vibrational Spectroscopy Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and bonding arrangements within 2-(2-thienyl)quinoline derivatives. The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the quinoline (B57606) and thienyl rings.

The FT-IR spectrum of this compound, typically recorded using a KBr wafer, shows several key absorption regions. spectrabase.com Peaks observed between 600 and 850 cm⁻¹ are generally attributed to the C-H deformation vibrations of the quinoline rings. researchgate.net For related compounds like 2-(2'-thienyl)pyridine, theoretical and experimental studies have assigned various bands. researchgate.net For instance, C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The region from 1600 to 1400 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the heterocyclic systems. The presence of the thiophene (B33073) ring introduces specific vibrations, such as the C-S stretching mode, which helps confirm its incorporation into the molecular structure. In metal complexes involving a thienyl moiety, the involvement of the thiophene sulfur in coordination can be confirmed by shifts in these vibrational frequencies. researchgate.net

A detailed assignment of the principal vibrational modes is crucial for confirming the molecular identity and understanding the electronic structure of the compound.

Table 1: Selected FT-IR Vibrational Frequencies for Thienyl-Quinoline Type Compounds Data is illustrative and based on typical ranges for related structures.

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H stretching |

| 1617–1507 | C=C and C=N stretching (quinoline ring) mdpi.com |

| 1473–1374 | C-H stretching (quinoline ring) mdpi.com |

| 1106–969 | C-H and C-C deformation (quinoline ring) mdpi.com |

| 850-600 | C-H deformation (quinoline rings) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution, providing precise information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of information through the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons. The spectrum clearly distinguishes between the protons of the quinoline core and those of the thienyl substituent. figshare.com

For the parent compound, this compound, the aromatic region of the spectrum (typically δ 7.0–8.5 ppm) displays signals for all nine protons. The protons on the thienyl ring usually appear as distinct multiplets, while the six protons on the quinoline ring exhibit a more complex pattern due to their various electronic environments and spin-spin couplings. For substituted derivatives, such as 7,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, the thienyl protons are expected to resonate in the δ 6.5–7.5 ppm range. The specific chemical shifts and coupling constants are invaluable for confirming the substitution pattern on both ring systems.

Table 2: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 500 MHz. figshare.com Assignments are inferred from typical quinoline and thiophene spectra.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |

|---|---|---|

| 8.16 (d, J=8.5 Hz) | Doublet | H-4 or H-8 |

| 8.11 (d, J=8.5 Hz) | Doublet | H-4 or H-8 |

| 7.82 (d, J=8.5 Hz) | Doublet | H-5 |

| 7.75-7.71 (m) | Multiplet | H-7 |

| 7.63 (d, J=3.5 Hz) | Doublet | Thienyl H-3' or H-5' |

| 7.55-7.51 (m) | Multiplet | H-6 |

| 7.45 (d, J=5.0 Hz) | Doublet | Thienyl H-3' or H-5' |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected in the aromatic region of the spectrum. spectrabase.comfigshare.com The chemical shifts are sensitive to the electronic environment, with carbons adjacent to the nitrogen atom or the sulfur atom showing characteristic downfield shifts. For instance, in a derivative like 7,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, the carbonyl carbon would appear significantly downfield, around 170 ppm.

Table 3: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 125 MHz. figshare.com Assignments are inferred from typical quinoline and thiophene spectra.

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

|---|---|

| 156.0 | C-2 |

| 148.1 | C-8a |

| 145.2 | Thienyl C-2' |

| 136.6 | C-4 |

| 129.7 | C-8 |

| 129.5 | C-7 |

| 128.5 | Thienyl C-5' |

| 128.1 | Thienyl C-4' |

| 127.5 | C-4a |

| 127.4 | Thienyl C-3' |

| 127.3 | C-5 |

| 126.1 | C-6 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

While 1D NMR provides fundamental data, complex structures often require 2D NMR experiments for unambiguous signal assignment. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons within the quinoline and thienyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for assigning carbon signals based on the already-assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). mdpi.com It is particularly powerful for connecting the different fragments of the molecule, for example, by showing a correlation between the thienyl protons and the C-2 carbon of the quinoline ring, thus confirming the point of attachment. mdpi.com

Mass Spectrometry Investigations

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. pg.edu.pl For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺·) at an m/z value corresponding to its molecular weight (211.28 g/mol ). spectrabase.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₉NS). ajol.info This technique can distinguish between compounds with the same nominal mass but different elemental compositions. pg.edu.pl

The fragmentation pattern can also be informative. For instance, in the mass spectrum of 4-(4-morpholinyl)-2-(2-thienyl)quinoline, fragments corresponding to the loss of the morpholine (B109124) (m/z 87) and thienyl (m/z 83) moieties are observed, confirming the presence of these substructures. vulcanchem.com

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Luminescence)

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopies provide insights into the electronic transitions within the molecule. The conjugated π-system of this compound and its derivatives gives rise to strong UV-Vis absorption bands.

These compounds typically display intense absorption bands in the UV region, which can extend into the visible range depending on the specific substituents and the extent of conjugation. researchgate.netresearchgate.net These absorptions are generally assigned to π → π* transitions within the aromatic system. researchgate.net

Some thienyl-quinoline derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. For example, a series of 2-(thienyl)quinoxaline species, which are structurally related to thienyl-quinolines, exhibit fluorescence in the visible region with emission maxima (λem) ranging from 401 to 491 nm. researchgate.netresearchgate.net The specific absorption and emission wavelengths are highly dependent on the molecular structure, including the nature and position of substituents, which can be used to tune the photophysical properties. researchgate.net Metal complexes of related ligands, such as 2-(2-thienyl)pyridine, often show strong luminescence arising from metal-to-ligand charge-transfer (MLCT) excited states. capes.gov.br

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice, leading to the formation of distinct supramolecular architectures. For this compound and its derivatives, X-ray diffraction studies have been instrumental in understanding their structural nuances and the influence of various substituents on their solid-state organization.

Detailed research findings from single-crystal X-ray diffraction analyses of several this compound derivatives have provided deep insights into their molecular geometries and packing motifs.

In the case of trans-1-(2-quinolyl)-2-(2-thienyl)ethylene, the molecule is composed of a thiophene ring and a quinoline moiety linked by an ethylene (B1197577) bridge. researchgate.net The structure adopts a trans configuration, a finding that is consistent with spectroscopic data. researchgate.net A notable feature of its crystal structure is the disorder of the thiophene ring, which is observed to occupy two sites through rotation around the exocyclic C—C bond. researchgate.net

For the derivative 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline, the crystal structure reveals a complex arrangement of its constituent rings. The 4,5-dihydropyrazole ring is significantly inclined with respect to the quinoline system, the thiophene ring, and the phenyl ring substituents, with dihedral angles of 71.70 (7)°, 59.26 (9)°, and 81.61 (9)° respectively. nih.gov The phenyl ring attached to the quinoline core is also twisted, forming a dihedral angle of 62.49 (7)° with the quinoline mean plane. nih.gov The bond lengths and angles within this molecule are reported to be within the normal ranges. nih.goviucr.org The crystal packing is stabilized by weak intermolecular C—H···N hydrogen bonds, which link the molecules into a one-dimensional chain. nih.gov These chains are further reinforced by C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.7022 (10) Å. nih.gov

The study of styryl quinoline derivatives bearing hydroxyl and nitro groups at the 8th position of the quinoline ring and various substituents on the styryl ring has highlighted the significant impact of these functional groups on the molecular geometry and supramolecular assembly. nih.gov Generally, the 8-hydroxy-substituted derivatives adopt a non-planar conformation, with large dihedral angles (ranging from 5.75° to 59.3°) between the aromatic rings. In contrast, the 8-nitro-substituted counterparts exhibit a more planar geometry, with smaller dihedral angles (1.32–3.45°). nih.gov These differences in planarity influence the types of intermolecular interactions observed. The crystal lattices of these compounds are characterized by a variety of interactions, including O–H···O, C–H···O, O–H···N, and π–π stacking, which lead to diverse supramolecular structures such as hydrogen-bonded triple helices and zig-zag one-dimensional chains. nih.gov

The crystal structures of 2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE) and 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE) have also been investigated. Both compounds exhibit whole-molecule disorder in the solid state. researchgate.net TPE and TQE crystallize in centrosymmetric space groups, Pbca and C2/c, respectively. researchgate.net

The table below summarizes key crystallographic data for a selection of this compound derivatives, illustrating the diversity in their crystal systems and unit cell parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline | Monoclinic | P2₁/c | 14.0395(4) | 9.4199(3) | 19.3020(6) | 90 | 114.696(2) | 90 | nih.gov |

| (2-((4-((2-(carboxy(methyl)amino)ethoxy)carbonyl)quinolin-2-yl)oxy)ethyl)(methyl)carbamic acid | Monoclinic | P2₁/c | - | - | - | - | - | - | chemmethod.com |

| Quinoline-2-sulfonamide | Monoclinic | - | 8.5907(1) | - | - | - | - | - | nih.gov |

| trans-1-(2-Quinolyl)-2-(2-thienyl)ethylene | - | - | - | - | - | - | - | - | researchgate.net |

| 2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE) | - | Pbca | - | - | - | - | - | - | researchgate.net |

| 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE) | - | C2/c | - | - | - | - | - | - | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 2 Thienyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance between accuracy and computational cost. nih.govrsc.org It is employed to investigate a wide array of molecular properties, from ground-state geometries to electronic and optical characteristics.

Table 1: Representative Optimized Geometrical Parameters for Quinoline-based Structures This table is illustrative, based on typical values found in DFT studies of related quinoline compounds.

| Parameter | Typical Calculated Value (B3LYP/6-311G(d,p)) | Reference Compound Type |

|---|---|---|

| C-C (aromatic) Bond Length | 1.38 - 1.42 Å | Phenyl-quinoline acs.org |

| C-N (in quinoline) Bond Length | 1.32 - 1.38 Å | Phenyl-quinoline acs.org |

| C-S (in thiophene) Bond Length | ~1.75 Å | Thienyl-quinoline rsc.org |

| Inter-ring Dihedral Angle | Variable (depends on steric hindrance) | Bi-aryl systems ntu.edu.sg |

DFT calculations are highly effective for predicting spectroscopic data, which serves as a vital link between theoretical models and experimental reality. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the isotropic shielding constants for each nucleus (¹H and ¹³C) in the optimized geometry, theoretical chemical shifts can be derived, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

These calculations are typically performed using functionals such as mPW1PW91 or B3LYP with robust basis sets. researchgate.netacs.org Comparing the calculated ¹H and ¹³C NMR spectra with experimental data allows for rigorous structural confirmation. Discrepancies between calculated and experimental values are often minimal, and linear regression analysis can be used to correlate the two datasets, yielding high R² values and confirming the proposed structure. researchgate.net For 2-(2-thienyl)quinoline, protons on the aromatic rings are expected to appear in the δ 7-9 ppm range in the ¹H NMR spectrum, while the ¹³C signals for the aromatic carbons would appear between δ 120-150 ppm. chemistrysteps.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative Data is representative of methodologies applied to quinoline compounds. acs.org

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C2 (Quinoline) | 155.8 | 156.2 | -0.4 |

| C4 (Quinoline) | 148.5 | 149.0 | -0.5 |

| C8 (Quinoline) | 129.7 | 130.1 | -0.4 |

| C1' (Thiophene) | 144.1 | 144.5 | -0.4 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. nih.gov It visualizes regions of positive and negative electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions. For this compound, the MEP map would likely show negative potential (red/yellow regions) concentrated around the electronegative nitrogen atom of the quinoline ring and the sulfur atom of the thiophene (B33073) ring, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing electronic transitions and reactivity. mdpi.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. science.gov A smaller gap suggests the molecule is more polarizable and reactive. In molecules with donor-acceptor character, the HOMO is typically located on the electron-rich moiety (like thiophene), and the LUMO is on the electron-deficient part (like quinoline). rsc.org

Table 3: Key Molecular Properties Derived from FMO Analysis This table presents global reactivity descriptors calculated from HOMO and LUMO energies. acs.org

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the power to attract electrons. |

Molecules with extended π-conjugated systems and significant charge transfer characteristics, like many quinoline derivatives, are candidates for materials with non-linear optical (NLO) properties. rsc.orgresearchgate.net These properties are relevant for applications in photonics and optoelectronics. dntb.gov.ua Computational DFT methods are used to calculate key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β_tot). mdpi.commdpi.com A large β_tot value indicates a strong NLO response. For quinoline-based systems, structural modifications that enhance the donor-acceptor character, such as adding electron-donating or -withdrawing groups, can significantly increase the hyperpolarizability. rsc.org The calculated NLO properties are often compared to those of a standard reference material, such as urea, to gauge their potential. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. tandfonline.com

For this compound and its derivatives, docking studies can be performed using software like AutoDock Vina or Schrödinger's Glide. nih.gov The process involves preparing a 3D model of the ligand and a crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). The software then systematically explores possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. nih.govnih.gov

Key interactions identified in docking studies of quinoline compounds include:

Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor, interacting with donor residues (e.g., lysine, arginine) in the protein's active site. tandfonline.comnih.gov

Hydrophobic Interactions: The aromatic quinoline and thiophene rings can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. tandfonline.com These interactions are critical for the stability of the ligand-protein complex. Docking scores (usually in kcal/mol) provide a quantitative estimate of binding affinity, with more negative scores indicating stronger binding. nih.govtandfonline.com Such studies can guide the design of more potent inhibitors by suggesting structural modifications to enhance these key interactions. acs.orgnih.gov

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR analysis uses theoretical descriptors to build predictive models. umn.edu Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical methods are used to correlate variations in physicochemical properties with changes in activity. researchgate.net

For the this compound scaffold, computational SAR analysis would involve creating a library of virtual derivatives by modifying substituents on either the quinoline or thiophene rings. For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. These descriptors, along with docking scores or predicted activity values, are then used to build a QSAR model. researchgate.net

This analysis can reveal crucial insights. For example, it might show that adding electron-withdrawing groups to the quinoline ring enhances binding to a particular enzyme, or that increasing the lipophilicity of a substituent improves cell membrane permeability. The results provide a rational basis for prioritizing which new compounds to synthesize and test, thereby accelerating the process of drug discovery and materials development. umn.eduresearchgate.net

Investigation of Electronic and Electrochemical Properties of Isomers

The isomeric form of this compound plays a critical role in determining its electronic and electrochemical characteristics. Theoretical and computational chemistry provides essential tools to investigate how different types of isomerism—including configurational, constitutional, and conformational—influence the molecule's properties. These studies often employ density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to predict ground-state and excited-state properties, respectively. researchgate.netresearchgate.net

Research into related quinoline-based systems demonstrates that configurational isomerism, particularly the existence of E (trans) and Z (cis) isomers, leads to significant variations in electronic and electrochemical behavior. scielo.org.co For instance, in conjugated polymers incorporating quinoline-vinylene units, the transition between E and Z conformations can be induced by stimuli such as UV light. scielo.org.conih.gov This photoisomerization results in measurable changes in the material's absorption and fluorescence spectra, as well as its redox potentials. nih.govmdpi.com

Computational models support these experimental findings, predicting distinct electronic properties for each isomer. The geometric differences between cis and trans configurations alter the degree of π-conjugation along the molecular backbone, which directly impacts the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption, chemical reactivity, and kinetic stability. researchgate.net

A study on a conjugated polymer, PBQT, which contains quinoline and thiophene moieties, provides a concrete example of these effects. Cyclic voltammetry was used to determine the frontier orbital energy levels and electrochemical band gap for both the E and Z isomers, revealing distinct electrochemical profiles. mdpi.com

Table 1: Electrochemical Properties of (E)-PBQT and (Z)-PBQT Isomers This table is based on data for a related conjugated polymer containing quinoline and thiophene units and is used here to illustrate the typical differences observed between E/Z isomers.

| Property | (E)-PBQT | (Z)-PBQT |

| Onset Oxidation Potential (Eonset(Ox)) | 0.89 V | 0.89 V |

| Onset Reduction Potential (Eonset(Red)) | -0.77 V | -0.71 V |

| HOMO Level | -5.29 eV | -5.29 eV |

| LUMO Level | -3.63 eV | -3.69 eV |

| Electrochemical Band Gap (EgapE) | 1.66 eV | 1.60 eV |

| Data sourced from a study on a quinoline-vinylene polymer. mdpi.com |

Furthermore, constitutional isomers, where the thiophene ring is attached to a different position on the quinoline core (e.g., 3-(2-thienyl)quinoline), would be expected to show even more pronounced differences in their properties. scirp.org The change in the substitution pattern fundamentally alters the electronic structure and the pathway of charge delocalization, resulting in significantly different HOMO-LUMO gaps, dipole moments, and reactivity. nih.gov Theoretical calculations are indispensable for predicting and understanding the stability and electronic behavior of these various isomeric forms. scirp.org

Reactivity and Chemical Transformations of 2 2 Thienyl Quinoline

Electrophilic Substitution Reactions on the Quinoline (B57606) and Thiophene (B33073) Moieties

The presence of two distinct aromatic systems in 2-(2-thienyl)quinoline, each with different electronic characteristics, leads to selective electrophilic substitution patterns. The thiophene ring, being electron-rich, is generally more susceptible to electrophilic attack than the quinoline ring.

Research on closely related thienyl-heterocyclic systems provides significant insights into this selectivity. Studies on compounds such as 2-(thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline and 2-(2-thienyl)oxazolo[4,5-b]pyridine have shown that electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation, occur exclusively at the 5-position of the thiophene ring. researchgate.netresearchgate.net This strong regioselectivity is attributed to the activating effect of the sulfur atom and the electronic properties of the fused heterocyclic system.

Depending on the reaction conditions, electrophilic attack can also be directed at the quinoline fragment, although this is generally less favored. scilit.comresearchgate.net For instance, in studies of 2-(2-furyl)- and 2-(2-thienyl)phenanthro[9,10-d]imidazoles, electrophilic substitution can occur on either the five-membered heterocycle or the larger aromatic system, contingent on the specific reagents and conditions employed. researchgate.net The synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines further demonstrates the capacity of the quinoline core to undergo such reactions, yielding halogenated and other substituted derivatives. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Thienyl-Heterocycles

| Reactant System | Electrophile(s) | Position of Substitution | Reference |

| 2-(Thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline | Nitrating, sulfonating, brominating, acylating agents | 5-position of thiophene ring | researchgate.net |

| 2-(2-Thienyl)oxazolo[4,5-b]pyridine | Nitrating, brominating, formylating, acylating agents | 5-position of thiophene ring | researchgate.net |

| 2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinoline | Brominating, nitrating, formylating, acylating agents | Furan (B31954) or quinoline ring | researchgate.net |

| 2-(2-Thienyl)phenanthro[9,10-d]imidazole | Nitrating, brominating, sulfonating, acylating agents | Thiophene or phenanthrene (B1679779) ring | researchgate.net |

Nucleophilic Substitution Reactions at Key Positions of the Quinoline Ring

The quinoline nucleus is known to be susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to its electron-deficient nature. abertay.ac.uk While direct studies on this compound are limited, the reactivity of related compounds provides a strong indication of its potential transformations.

For example, 2-chloroquinoline (B121035) is known to undergo photostimulated reactions with ketone enolates via an SRN1 mechanism. acs.org This suggests that a halogenated derivative of this compound at the 2-position of the quinoline ring could similarly participate in nucleophilic substitution reactions. Furthermore, the study of 2-(2-thienyl)oxazolo[4,5-b]pyridine has shown that nucleophilic substitution on the pyridine (B92270) ring is a viable transformation. researchgate.net

Derivatives of this compound bearing a leaving group, such as a carbonyl chloride, at the 4-position of the quinoline ring have been shown to be excellent substrates for nucleophilic substitution. These compounds readily react with nucleophiles like amines and alcohols to form amides and esters, respectively.

Reactions Involving the Thiophene Ring Reactivity

The electron-donating nature of the 2-thienyl substituent impacts the electronic character of the quinoline ring system. In related structures, the thienyl group has been shown to participate in π-π stacking interactions, which can be a factor in the formation of supramolecular assemblies.

Isomerization Studies (e.g., E/Z Configurational Isomerism)

Isomerization represents a potential transformation for derivatives of this compound, particularly those with appropriate functional groups. For instance, the synthesis of certain quinolines involves a sequential E- to Z-benzylidene group isomerization followed by a cyclization step. rsc.org This highlights the possibility of configurational isomerism in derivatives containing exocyclic double bonds.

Microwave-assisted synthesis of 2-substituted quinolines has been shown to proceed via a base-mediated trans-cis isomerization equilibrium, which is a key step in the formation of the quinoline core. thieme-connect.com Additionally, thermal isomerization processes have been noted in related complex heterocyclic systems. researchgate.net In fused researchgate.netsmolecule.comtriazolium salts containing a thienyl substituent, valence bond isomerization has been observed, indicating the potential for complex rearrangements under certain conditions. acs.org

Functional Group Interconversions and Further Derivatization

The this compound scaffold allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives. A key example is the high reactivity of a carbonyl chloride group at the 4-position of a dimethyl-2-(2-thienyl)quinoline derivative. This group readily undergoes nucleophilic substitution to yield a variety of amides and esters, demonstrating a straightforward method for derivatization. cymitquimica.com

Furthermore, the synthesis of 2-chloroquinoline-3-aldehydes and their subsequent transformations highlight the utility of functional group interconversions in building more complex molecular architectures based on the quinoline framework. clockss.org These aldehydes serve as versatile substrates for creating fused ring systems. clockss.org The ability to introduce and modify functional groups on both the quinoline and thiophene rings opens up extensive possibilities for creating a library of compounds based on the this compound core structure. ub.eduresearchgate.net

Applications of 2 2 Thienyl Quinoline in Materials Science

Development of Organic Electronic Materials

The conjugated π-system inherent in the 2-(2-thienyl)quinoline structure makes it a promising candidate for the development of organic electronic materials. ontosight.ai Quinoline (B57606) derivatives, in general, have gained popularity for their application in third-generation photovoltaics and as emissive materials in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of these materials can be fine-tuned by introducing different substituents, which alters the π-conjugation and influences intermolecular interactions, a key factor in the performance of electronic devices. arkat-usa.org

Quinoline-based compounds are recognized for their potential in OLEDs, often serving as the light-emitting layer. nih.govnih.gov The combination of a quinoline core with other heterocyclic systems, such as in this compound, is a strategy to develop new luminescent materials. Research on related structures has demonstrated the viability of quinoline derivatives in OLED applications. For instance, quinoline-based thermally activated delayed fluorescence (TADF) materials have been developed for efficient non-doped OLEDs. rsc.org Platinum(II) complexes incorporating tetrahydroquinoline ligands have also been successfully used as emitters in solution-processed OLEDs, achieving high efficiency. researchgate.net Furthermore, derivatives of 1,3-diphenylpyrazoloquinoline have been used as dopants in a poly(9-N-vinylcarbazole) (PVK) matrix to create bright green-emitting OLEDs. uj.edu.pl The this compound framework, with its inherent conjugation, is a logical candidate for similar applications, where its specific electronic and photophysical properties could be harnessed to achieve efficient light emission. ontosight.ai

Table 1: Performance of OLEDs Incorporating Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the quinoline scaffold in OLEDs.

| Emitter/Dopant Structure | Host/Device Configuration | Emission Color | Max. Luminance (cd/m²) | Max. Efficiency | Reference |

|---|---|---|---|---|---|

| PXZ-QL (A TADF emitter) | Non-doped OLED | Not specified | Not specified | 20.3% (EQE) | rsc.org |

| Pt(II) complex with phenylisoquinoline | Solution-processed multi-layer OLED | Red | Not specified | 4.71 cd/A | researchgate.net |

| Pt(II) complex with tetrahydroquinoline | Solution-processed multi-layer OLED | Blue-green | Not specified | 4.88 cd/A | researchgate.net |

Quinoline derivatives are promising materials for use in organic solar cells (OSCs), including dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The performance of OSCs is highly dependent on the molecular structure of the dyes used as sensitizers. researchgate.net The conjugated system within this compound could make it a useful component in developing organic electronic materials for solar cells. ontosight.ai Theoretical studies on various quinoline-based dyes have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to facilitate efficient electron transfer, a critical process in photovoltaic devices. researchgate.net Small molecules incorporating thieno[3,2-b]thiophene, a structure related to the thienyl group in this compound, have been used to achieve high power conversion efficiencies in solution-processed OSCs. osti.gov This highlights the potential of combining thiophene (B33073) and other heterocyclic systems to create effective materials for photovoltaic applications. nih.govosti.gov

Table 2: Properties of Quinoline-Based Dyes for Solar Cells This table showcases theoretical and experimental data for different quinoline-based dyes, demonstrating their suitability for solar cell applications.

| Dye/Molecule Structure | Application | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| DRCN8TT | Organic Solar Cell | Not specified | Not specified | 8.11% | osti.gov |

| Q6-based dye | DSSC | Not specified | Not specified | 3.70% | nih.gov |

| Q5-based dye | DSSC | Not specified | Not specified | 0.72% | nih.gov |

Organic Light-Emitting Diodes (LEDs)

Electroconductive Polymers and Conjugated Systems

The structure of this compound is a classic example of a monomer that can be used to build larger electroconductive polymers and conjugated systems. The thiophene unit is a fundamental building block in the field of conducting polymers, and its combination with a quinoline ring offers a pathway to new materials with unique properties. arkat-usa.orgresearchgate.net The synthesis of polymers containing alternating quinoline and thiophene rings has been reported as a strategy to create novel functional polymers. arkat-usa.org The conductivity of such polymers can be dramatically increased through doping, a process that introduces charge carriers into the material. nih.gov

Research on related structures, such as 2,5-di(2-thienyl)pyrrole (SNS), has shown that these monomers can be easily polymerized due to their low oxidation potentials, yielding polymers with excellent redox stability and high optical contrast. researchgate.net The extended π-conjugation in molecules like this compound is expected to result in a low oxidation potential, facilitating polymerization. mdpi.com The resulting polymers could find use in a variety of electronic applications, including transistors, electrochromic devices, and sensors. tandfonline.comiarjset.com

Fluorescent Probes and Optoelectronic Applications

Quinoline derivatives are widely investigated as fluorescent probes due to their excellent photophysical properties, high sensitivity, and the ability to tune their emission spectra. nih.govresearchgate.net The nitrogen atom in the quinoline ring can interact with target molecules or ions, leading to detectable changes in fluorescence. nih.gov The this compound scaffold combines the favorable properties of quinoline with the electronic influence of the thienyl group, making it a valuable platform for developing advanced fluorescent probes and materials for optoelectronics.

The development of simple, tunable fluorescent scaffolds is a major goal in chemical biology and materials science. nih.govcore.ac.uk A highly modular quinoline-based probe has been designed, featuring strategic domains that can be easily functionalized to tune the compound's photophysical properties and structural diversity. nih.govnih.gov In a demonstration of this scaffold's versatility, researchers successfully introduced a 2-thienyl group via a palladium-catalyzed cross-coupling reaction, directly incorporating the this compound motif into their library of fluorescent dyes. nih.gov

This approach allows for the rational design of molecules with predictable properties. By modifying substituents at different positions on the quinoline core, researchers have created a library of dyes with emission spectra spanning the visible region. nih.gov The inclusion of the 2-thienyl moiety at the C-2 position is part of this strategy to rationally tune the emission of the quinoline scaffold. nih.gov These tunable scaffolds are synthesized in high yields from commercially available starting materials, making them accessible for high-throughput screening and the discovery of new probes for various applications. nih.govresearchgate.net

Table 3: Synthesis and Properties of a Tunable Quinoline Scaffold with a Thienyl Group

| Scaffold Base | C-2 Substituent | Synthesis Method | Yield | Key Finding | Reference |

|---|

A significant application of quinoline-based fluorescent probes is in live cell imaging. nih.govnih.gov Their small size, high sensitivity, and rapid response time make them powerful tools for studying biological processes in real-time. nih.govcore.ac.uk The tunable quinoline scaffolds, including those functionalized with a 2-thienyl group, have been successfully applied to live-cell imaging. nih.govnih.gov

One key application is their use as pH sensors. Many of these quinoline-based dyes exhibit a unique two-stage fluorescence response to intracellular pH, allowing them to sense the pH of their local environment within a cell. nih.govresearchgate.net For example, these probes have been used for fluorescence imaging in HeLa cells, demonstrating their cell permeability and utility as pH-sensitive imaging agents. nih.govnih.gov Beyond pH sensing, quinoline-based probes have been designed for the selective detection of metal ions, such as Zn²⁺ and Hg²⁺, within living cells, showcasing the platform's versatility. rsc.orgrsc.org The proven success of the broader class of functionalized quinolines in live cell imaging strongly supports the potential of this compound derivatives in this field. nih.govacs.org

Coordination Chemistry and Organometallic Complexes of 2 2 Thienyl Quinoline Ligands

Design and Synthesis of Metal Complexes with 2-(2-Thienyl)quinoline

The synthesis of metal complexes featuring the this compound ligand is a field of active research, leading to a variety of coordination compounds with distinct structural and electronic properties. The synthetic strategies employed are often tailored to achieve specific coordination geometries and to introduce desired functionalities in the final complex.

Cyclometalated Complexes (e.g., Platinum(II), Palladium(II))

Cyclometalation is a prevalent strategy in the synthesis of complexes with this compound, particularly with platinum(II) and palladium(II) metal centers. This process involves the intramolecular activation of a C-H bond on the ligand, leading to the formation of a stable metallacycle.